molecular formula C24H21BrN4O2 B2610498 1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796890-25-9

1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No. B2610498
CAS RN: 1796890-25-9
M. Wt: 477.362
InChI Key: ZNCBZIKVLDGARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C24H21BrN4O2 and its molecular weight is 477.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphs and Solubilization

Polymorphs of related benzodiazepin-urea compounds have been studied, revealing two crystalline forms (alpha- and beta-forms) obtained by recrystallization, with efforts to enhance solubility and bioavailability through solid dispersion and wet grinding methods. These forms showed enhanced bioavailability compared to mechanical mixtures in in vitro and in vivo studies, highlighting the importance of physical form in drug absorption and efficacy (Yano et al., 1996).

Optical and Nonlinear Applications

Studies on benzodiazepin derivatives, including theoretical designs with various substituents, have shown potential for optical and nonlinear applications. These compounds exhibit significant absorption spectra and high βtot values, suggesting their utility in nonlinear optical (NLO) technologies. The NH2 derivative, in particular, was noted for its remarkably high βtot value, indicating its potential in NLO applications (Shkir et al., 2022).

Colloidal Particles from Solid Dispersion Systems

The formation and characterization of colloidal particles from solid dispersion systems of benzodiazepin-urea compounds have been explored. These colloidal solutions showed stable physicochemical properties and demonstrated good absorption in vivo, suggesting a viable method for enhancing the bioavailability of poorly water-soluble drugs (Yano et al., 1996).

Gastrin/Cholecystokinin-B Receptor Antagonism

Research on benzodiazepin-urea compounds has also included their pharmacological profiling as potent and selective antagonists of gastrin/cholecystokinin-B (CCK-B) receptors. These studies have highlighted their potential therapeutic applications in conditions mediated by CCK-B receptors, such as gastrointestinal disorders (Takinami et al., 1997).

Synthesis and Characterization of Derivatives

The synthesis and characterization of new derivatives and their potential applications in various fields, including anticancer and enzyme inhibition activities, have been explored. These studies contribute to the understanding of the structural and functional versatility of benzodiazepin-urea compounds, opening avenues for novel therapeutic and technological applications (Abdel-ghany et al., 2001).

properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN4O2/c1-15-14-17(25)12-13-19(15)26-24(31)28-22-23(30)29(2)20-11-7-6-10-18(20)21(27-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCBZIKVLDGARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.